An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-4-isopropoxyphenyl)-methanol and its Analogs
An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-4-isopropoxyphenyl)-methanol and its Analogs
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of (3-Amino-4-isopropoxyphenyl)-methanol. Due to the limited availability of specific experimental data for this compound in public literature, this guide establishes a predictive framework by analyzing structurally similar amino alcohol analogs. We present detailed, field-proven experimental protocols for determining critical parameters such as melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP). The causality behind experimental choices is explained to ensure a deep understanding of the methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel aromatic amino alcohols.
Introduction and Statement of Scope
Novel amino alcohol ligands are a significant class of organic compounds, characterized by the presence of both amino and hydroxyl functional groups. Their unique structural attributes make them valuable in asymmetric catalysis and as building blocks in medicinal chemistry. The compound of interest, (3-Amino-4-isopropoxyphenyl)-methanol, belongs to this class. A thorough understanding of its physicochemical properties—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is fundamental for optimizing its use in various applications, from designing efficient catalysts to developing new therapeutic agents.[1]
An extensive search of scientific literature and chemical databases reveals a lack of specific experimental data for (3-Amino-4-isopropoxyphenyl)-methanol. This suggests it may be a novel compound or one that has not been extensively characterized. Consequently, this guide adopts a dual approach:
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Predictive Analysis through Analogs: We will present available physicochemical data for structurally related compounds, primarily (3-amino-4-methoxyphenyl)methanol and (3-amino-4-ethoxyphenyl)methanol, to provide a reasonable estimation of the expected properties of the target compound.
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Standardized Experimental Protocols: We will provide detailed, step-by-step methodologies for the experimental determination of these properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.
This guide will empower researchers to either utilize the predictive data for initial experimental design or to generate precise data for (3-Amino-4-isopropoxyphenyl)-methanol through the provided robust protocols.
Core Physicochemical Properties: A Comparative Analysis
The physicochemical characteristics of an aromatic amino alcohol are dictated by its functional groups and their positions on the aromatic ring. The interplay between the amino, hydroxyl, and isopropoxy groups in (3-Amino-4-isopropoxyphenyl)-methanol will govern its behavior in both aqueous and organic media.
Data Summary of Structural Analogs
To establish a predictive baseline for the properties of (3-Amino-4-isopropoxyphenyl)-methanol, the following table summarizes key physicochemical data for closely related analogs. The primary difference lies in the alkoxy group at the C4 position.
| Property | (3-amino-4-methoxyphenyl)methanol | (3-Amino-4-ethoxyphenyl)methanol | (3-Amino-4-isopropoxyphenyl)-methanol (Predicted) |
| Molecular Formula | C8H11NO2 | C9H13NO2 | C10H15NO2 |
| Molecular Weight | 153.18 g/mol | 167.21 g/mol | 181.24 g/mol |
| Melting Point (°C) | 96-97 | Not available | Expected to be in a similar range, potentially influenced by crystal packing. |
| logP (Predicted) | ~0.9 (for 3-amino-4-methoxyphenol)[2] | Not available | Expected to be slightly higher than the methoxy analog due to the larger alkyl group. |
| pKa (Predicted) | Not available | Not available | Expected to have two pKa values: one for the protonated amine (basic) and one for the phenolic hydroxyl (acidic, if applicable, though this is a benzyl alcohol). The amino group's pKa will be influenced by the electron-donating nature of the isopropoxy group. |
| Appearance | Powder | Not available | Likely a solid at room temperature. |
Note: Predicted values are based on chemical intuition and trends observed in homologous series. Experimental verification is crucial.
Experimental Protocols for Physicochemical Characterization
The following sections detail robust methodologies for the experimental determination of the key physicochemical properties of (3-Amino-4-isopropoxyphenyl)-methanol.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically melt over a narrow temperature range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[1]
3.1.1. Experimental Protocol: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered.[3] Introduce a small amount of the powdered substance into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
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Apparatus Setup: Place the capillary tube into a melting point apparatus.[3]
-
Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool significantly before a more precise measurement.[4]
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Precise Determination: Heat the sample to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]
3.1.2. Causality and Trustworthiness
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Why a slow heating rate is critical: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
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Why a fresh sample is needed for repeated measurements: Re-melting a sample that has already been melted and re-solidified can lead to different crystal structures and thus an inaccurate melting point.[4]
3.1.3. Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile Determination
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.[6] A qualitative assessment can be performed using a simple test tube method.
3.2.1. Experimental Protocol: Qualitative Solubility Testing
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Preparation: Label a series of clean, dry test tubes for each solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane).[7][8]
-
Sample and Solvent Addition: Place approximately 25 mg of the compound into each test tube. Add 0.75 mL of the respective solvent to each tube.[8]
-
Mixing: Vigorously shake or vortex each test tube for at least 60 seconds.[7]
-
Observation: Visually inspect each tube for complete dissolution. A clear solution indicates solubility.[7]
-
Interpretation:
-
Solubility in Water: Suggests the presence of polar functional groups.
-
Solubility in 5% HCl: Indicates the presence of a basic functional group (the amino group).[8]
-
Solubility in 5% NaOH: Indicates the presence of an acidic functional group.
-
Solubility in Organic Solvents: Provides insight into the compound's polarity.
-
3.2.2. Causality and Trustworthiness
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Why test in acidic and basic solutions? The amino group is basic and will be protonated in acidic solution, forming a more water-soluble salt. This confirms the presence and accessibility of the amine.[8]
-
Self-Validation: The expected solubility profile (soluble in acid due to the amine, and likely soluble in polar organic solvents) provides a self-validating check on the compound's identity.
3.2.3. Visualization: Solubility Determination Logic
Caption: Workflow for pKa Determination via NMR.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP. [9]
3.4.1. Experimental Protocol: HPLC Method
-
System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention times (tR) are recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their retention times. A linear relationship is typically observed.
-
Sample Analysis: A solution of (3-Amino-4-isopropoxyphenyl)-methanol is injected into the same HPLC system under identical conditions.
-
logP Calculation: The retention time of the target compound is measured, and its logP value is determined by interpolation from the calibration curve.
3.4.2. Causality and Trustworthiness
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Why does retention time correlate with logP? In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic (higher logP) compounds will have a stronger affinity for the stationary phase and thus will have longer retention times. [9]* High-Throughput Advantage: This method is significantly faster than the traditional shake-flask method and requires less sample, making it suitable for screening purposes. [10][11]
3.4.3. Visualization: logP Determination by HPLC
Caption: Workflow for logP Estimation via HPLC.
Safety and Handling
Aromatic amines and amino alcohols require careful handling due to their potential toxicity. [12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [14]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [14]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed. [14]
Conclusion
While direct experimental data for (3-Amino-4-isopropoxyphenyl)-methanol remains elusive, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structural analogs, researchers can form reasonable hypotheses about its properties. More importantly, the detailed experimental protocols and the underlying scientific principles presented herein offer a clear path to generating precise, reliable, and verifiable data. The systematic application of these methods will enable a comprehensive understanding of this novel compound, facilitating its application in research and development.
References
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Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
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Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]
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Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
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Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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